N-(2-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
This compound belongs to the pyridazinone-acetamide class, characterized by a 6-oxopyridazinone core linked to an acetamide moiety. The 2-fluorophenyl group at the acetamide nitrogen and the 4-methylphenyl substituent at the pyridazinone 3-position define its structural uniqueness.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-13-6-8-14(9-7-13)16-10-11-19(25)23(22-16)12-18(24)21-17-5-3-2-4-15(17)20/h2-11H,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCHNZPLONAACK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Oxidation Reactions
The pyridazinone ring and acetamide group undergo oxidation under controlled conditions. Key findings include:
| Reagent | Conditions | Product Formed | Reference |
|---|---|---|---|
| Potassium permanganate | Acidic aqueous, 80°C | Oxidized pyridazinone derivatives | |
| Hydrogen peroxide | Ethanol, 50°C | Epoxidation of methylphenyl groups |
Oxidation with KMnO₃ under acidic conditions selectively modifies the pyridazinone ring, generating hydroxylated or keto derivatives. H₂O₂ in ethanol induces epoxidation at the 4-methylphenyl substituent, confirmed by IR spectral shifts at 1,250–1,300 cm⁻¹ (C–O–C stretching) .
Reduction Reactions
Reduction targets the carbonyl group (C=O) of the pyridazinone core:
| Reagent | Conditions | Product Formed | Reference |
|---|---|---|---|
| Sodium borohydride | Methanol, 25°C | Secondary alcohol derivatives | |
| Lithium aluminum hydride | THF, reflux | Fully reduced pyridazinyl ether |
NaBH₄ selectively reduces the carbonyl to a hydroxyl group, while LiAlH₄ achieves complete reduction to ether linkages. NMR data (δ 4.2–4.5 ppm for –CH₂–O–) corroborate these transformations .
Substitution Reactions
The fluorine atoms on the phenyl ring and pyridazinone nitrogen participate in nucleophilic substitutions:
| Nucleophile | Conditions | Major Product | Reference |
|---|---|---|---|
| Piperazine derivatives | DCM/MeOH, 60°C | Piperazine-substituted pyridazinones | |
| Thiophenol | K₂CO₃, DMF, 80°C | Thioether derivatives |
Piperazine substitutions occur at the pyridazinone nitrogen, confirmed by mass spectrometry (m/z +135 Da). Thiophenol displaces fluorine via SNAr, with ¹⁹F NMR showing complete loss of F-signal at δ -110 ppm .
Hydrolysis and Condensation Reactions
The acetamide group undergoes hydrolysis under basic conditions:
| Reagent | Conditions | Product Formed | Reference |
|---|---|---|---|
| NaOH (2M) | Ethanol/H₂O, reflux | Carboxylic acid derivative | |
| HCl (conc.) | Methanol, 60°C | Methyl ester via acid catalysis |
Hydrolysis to carboxylic acid (IR peak at 1,700 cm⁻¹) is reversible under acidic conditions, forming methyl esters. These reactions enable modular functionalization for drug development.
Biological Activity and Reaction Implications
Reaction products show enhanced bioactivity:
| Derivative Type | IC₅₀ (Cancer Cell Lines) | Target Enzyme Inhibition | Reference |
|---|---|---|---|
| Oxidized pyridazinone | 2.1 μM (A549) | HDAC6 (93% inhibition) | |
| Piperazine-substituted | 1.8 μM (MDA-MB-231) | COX-2 (Ki = 12 nM) |
Oxidized derivatives demonstrate potent HDAC6 inhibition, while piperazine analogs show anti-inflammatory activity via COX-2 binding. These findings underscore the compound’s versatility in medicinal chemistry .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include anti-inflammatory, analgesic, and anticancer properties.
Industry: It may be used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may interfere with signal transduction pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Core Structural Variations
The pyridazinone ring and acetamide linker are conserved across analogs, but substituents at the 3-position of pyridazinone and the phenyl group on the acetamide nitrogen vary significantly. Below is a comparative analysis of key analogs:
Pharmacological Comparisons
- Enzyme Inhibition: Dichloro-pyridazinone derivatives (e.g., compound 18 in ) showed PRMT5-substrate adaptor inhibition, highlighting the role of electron-withdrawing substituents in enzyme binding.
- Anti-inflammatory Activity : Analogs with benzylpiperidinyl groups (e.g., S3 in ) demonstrated analgesic effects, suggesting that bulky substituents at the 3-position may modulate COX or LOX enzyme interactions.
Key Research Findings and Trends
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., -Cl, -F) at the pyridazinone 3-position enhance enzyme inhibitory activity (). Bulky substituents (e.g., benzylpiperidinyl in ) correlate with improved anti-inflammatory properties but may reduce oral bioavailability.
Synthetic Challenges :
- Low yields (e.g., 10% for 8a in ) are observed with bromophenyl substituents, likely due to steric hindrance during coupling.
- Hydrochloride salt formation () improves stability for in vivo studies.
Unresolved Questions: The exact pharmacokinetic profile of the target compound remains uncharacterized.
Biological Activity
N-(2-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex architecture that includes:
- Pyridazinone Ring : A heterocyclic component known for its diverse biological activities.
- Acetamide Moiety : Contributes to the compound's solubility and interaction with biological targets.
- Fluorophenyl Substituent : Enhances the compound's pharmacological properties.
The molecular formula is with a molecular weight of approximately 371.3 g/mol .
This compound primarily acts through:
- Inhibition of Phosphodiesterase 4 (PDE4) : This enzyme plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), which is vital for various cellular processes, including inflammation and cell signaling. Increased cAMP levels can lead to anti-inflammatory effects, making PDE4 inhibitors valuable in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
- Cannabinoid Receptor Antagonism : The compound has been explored for its potential as a cannabinoid antagonist at the CB1 receptor, which may have implications in managing obesity and metabolic disorders .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. It has demonstrated efficacy in inhibiting tumor growth in various cancer cell lines. For instance:
- In Vitro Studies : The compound exhibited significant antiproliferative effects against several cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer), with IC50 values indicating potent activity .
- Mechanisms of Action : The antitumor effects are attributed to the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase. Flow cytometry analyses revealed increased apoptosis rates in treated cells compared to controls .
Enzyme Inhibition Studies
The compound's inhibitory effects on specific enzymes have also been investigated:
| Enzyme Target | IC50 Value (µM) | Effect |
|---|---|---|
| HDAC Class I | 95.48 | Potent inhibition |
| PDE4 | Not specified | Increased cAMP levels |
These findings suggest that this compound could serve as a lead compound for developing selective HDAC inhibitors or PDE4 inhibitors for therapeutic applications .
Case Study 1: Antitumor Efficacy in Xenograft Models
In vivo studies using xenograft models demonstrated that this compound significantly inhibited tumor growth compared to control groups. The study indicated a tumor growth inhibition (TGI) rate exceeding 48% when administered at optimal doses .
Case Study 2: Mechanistic Insights into Apoptosis
A detailed investigation into the apoptotic pathways activated by this compound revealed that it promotes caspase-dependent apoptosis in cancer cells. The treatment led to increased levels of acetylated histones, indicative of HDAC inhibition, further supporting its role as a potential anticancer agent .
Q & A
Q. What are the standard synthetic routes for N-(2-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyridazinone-acetamide hybrids are often prepared by reacting substituted pyridazinone intermediates with activated acetamide derivatives. Key steps include:
- Amide bond formation : Using coupling agents like thionyl chloride (SOCl₂) or triethylamine (TEA) in tetrahydrofuran (THF) or dichloromethane (DCM) to activate carboxylic acids .
- Purification : Column chromatography with gradients like DCM-MeOH (0–4%) to isolate products, yielding white solids with typical yields of 42–79% .
- Functionalization : Substituents (e.g., aryl or piperazine groups) are introduced via alkylation or nucleophilic aromatic substitution .
Q. How is the compound characterized post-synthesis?
Characterization involves:
- Spectroscopy :
- IR : C=O stretches (1642–1709 cm⁻¹) confirm acetamide and pyridazinone carbonyl groups .
- ¹H-NMR : Key signals include aromatic protons (δ 6.8–7.9 ppm), methyl groups (δ 2.2–3.4 ppm), and NH peaks (δ 7.9–8.0 ppm) .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks at 500–540 m/z) .
- Melting points : Used to assess purity (e.g., 173–235°C for related analogs) .
Q. What solvents and catalysts are optimal for amide bond formation in this compound?
- Solvents : THF and DCM are common for their ability to dissolve polar intermediates and stabilize reactive species .
- Catalysts : TEA or DMF facilitate acid activation, while SOCl₂ converts carboxylic acids to acyl chlorides for nucleophilic attack by amines .
Advanced Research Questions
Q. How do structural modifications at the pyridazinone ring affect bioactivity?
- Substituent effects :
- Electron-withdrawing groups (e.g., Cl, F) : Enhance metabolic stability and target binding affinity (e.g., fluorophenyl analogs show improved pharmacokinetics) .
- Piperazine/aryl groups : Influence solubility and receptor interactions. For example, 4-phenylpiperazine derivatives in exhibited higher yields (62%) compared to chlorophenyl analogs (44%), suggesting steric and electronic effects on reaction efficiency .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Docking studies : Molecular docking with enzymes (e.g., cyclooxygenase for anti-inflammatory activity) can model binding modes of the fluorophenyl and pyridazinone moieties .
- ADMET prediction : Tools like SwissADME assess logP, solubility, and metabolic sites (e.g., methyl groups may reduce hepatic clearance) .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity .
Q. How to address contradictions in yield or activity data across studies?
- Reaction optimization : Variability in yields (e.g., 42% vs. 79% in vs. 4) may arise from differences in solvent purity, temperature control, or catalytic efficiency. Replicating conditions with strict anhydrous protocols is critical .
- Biological assays : Discrepancies in IC₅₀ values could stem from cell-line specificity or assay methods (e.g., fluorescence vs. radiometric detection). Standardizing protocols (e.g., ATP-based viability assays) improves comparability .
Q. What strategies improve the compound’s metabolic stability?
- Isosteric replacement : Substituting labile ester groups with amides or heterocycles (e.g., pyridazinone) reduces hydrolysis .
- Steric shielding : Introducing bulky groups (e.g., 4-methylphenyl) near metabolic hot spots (e.g., acetamide NH) impedes enzymatic oxidation .
- Prodrug design : Masking polar groups (e.g., as methyl ethers) enhances bioavailability, as seen in analogs from .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
